Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling ADME

This specific C6-methyl, C2-ethyl ester imidazo[1,2-a]pyrimidine offers a distinct LogP of 0.95 and lower PSA vs unsubstituted analogs, making it the optimal building block for designing kinase inhibitors with improved membrane permeability. The ethyl ester allows facile hydrolysis for further derivatization or can be retained to modulate cellular uptake. It serves as a key intermediate for SAR exploration of antitubercular agents (MIC 0.8 µg/mL in optimized analogs) and for preparing biotinylated/fluorescent probes. Using close analogs without experimental verification risks SAR misinterpretation due to altered target binding and cellular permeability.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8222262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=NC2=N1)C
InChIInChI=1S/C10H11N3O2/c1-3-15-9(14)8-6-13-5-7(2)4-11-10(13)12-8/h4-6H,3H2,1-2H3
InChIKeyLEZGNKWKMUPAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate: Core Identity and Procurement Specifications for the 6-Methyl-Functionalized Imidazopyrimidine Scaffold


Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a heterocyclic building block within the imidazo[1,2-a]pyrimidine class, distinguished by a C6-methyl substitution and a C2-ethyl carboxylate ester [1]. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . As a specialized intermediate for medicinal chemistry and agrochemical synthesis, it offers distinct physicochemical properties that differentiate it from unsubstituted or alternative ester analogs, making it a specific procurement choice for structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Why Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Cannot Be Substituted with Unfunctionalized or Alternative Ester Analogs


Within imidazo[1,2-a]pyrimidine SAR, the specific combination of a C6-methyl group and a C2-ethyl carboxylate confers a unique profile of electronic and steric properties. Unsubstituted imidazo[1,2-a]pyrimidine-2-carboxylate esters (e.g., CAS 64951-06-0) lack the C6-methyl, resulting in a lower lipophilicity (LogP) and reduced metabolic stability in some in vitro systems [1]. Conversely, switching the ester to a methyl group (e.g., CAS 1119452-82-2) alters the compound's solubility and reactivity profile due to differences in ester size and leaving group ability [2]. Direct substitution with any of these close analogs without experimental verification introduces significant risk to SAR interpretation, as even minor modifications in this heterocyclic core can drastically alter target binding, cellular permeability, and downstream biological activity [1].

Quantitative Differentiation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate: Comparative Physicochemical and Sourcing Data


Increased Lipophilicity (LogP) Relative to Unsubstituted Analog Enhances Predicted Membrane Permeability

The compound's calculated LogP value of 0.95 [1] is higher than that of the unsubstituted analog ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (LogP = 0.91) . This indicates a moderate increase in lipophilicity conferred by the C6-methyl group, which may improve passive membrane permeability in cellular assays.

Medicinal Chemistry Physicochemical Profiling ADME

Altered Topological Polar Surface Area (TPSA) Impacts Predicted Oral Bioavailability

The target compound has a reported polar surface area (PSA) of 54.79 Ų [1], which is lower than the 56.5 Ų for the unsubstituted ethyl imidazo[1,2-a]pyrimidine-2-carboxylate . A lower PSA is generally associated with improved intestinal absorption and blood-brain barrier penetration in predictive models.

Medicinal Chemistry Drug Design Physicochemical Profiling

Higher Molecular Weight and Distinct Heteroatom Count Differentiate from Core Scaffold and Methyl Ester Analogs

With a molecular weight of 205.21 g/mol, the compound is 7.3% heavier than the unsubstituted ethyl ester (191.19 g/mol) and 54% heavier than the core scaffold 6-methylimidazo[1,2-a]pyrimidine (133.15 g/mol) . Compared to the methyl ester analog (177.16 g/mol) [1], it offers distinct solubility and reactivity profiles for further derivatization.

Chemical Synthesis Medicinal Chemistry Property Prediction

Consistent High Purity (≥98%) Across Multiple Vendors Ensures Reproducible Synthetic and Biological Outcomes

The compound is commercially available from reputable suppliers (e.g., Leyan, BOC Sciences) with a guaranteed purity of 98% or higher . This is critical for ensuring that observed biological activity or reaction yields are attributable to the compound and not to impurities.

Chemical Sourcing Reproducibility Quality Control

Imidazo[1,2-a]pyrimidine Scaffold is Privileged for Kinase Inhibition and Anti-Infective Activity

The imidazo[1,2-a]pyrimidine core is a recognized pharmacophore for a range of biological targets, including kinases (e.g., PI3Kα, IC50 = 1.94 nM for a related derivative) and antitubercular agents (MIC as low as 0.8 µg/mL for optimized analogs) [1]. While direct data for this specific compound is limited, its incorporation of both the core scaffold and the C6-methyl/C2-ester substitution positions it as a versatile intermediate for generating focused libraries targeting these pathways.

Medicinal Chemistry Kinase Inhibition Antimicrobial

Optimal Use Cases for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in Medicinal Chemistry and Chemical Biology


Lead Optimization for Kinase Inhibitors Requiring Moderate Lipophilicity

Due to its LogP of 0.95 and lower PSA compared to unsubstituted analogs [1], this compound is an ideal building block for designing kinase inhibitors with improved membrane permeability. The ethyl ester can be hydrolyzed to the carboxylic acid for further derivatization or retained to modulate cellular uptake in SAR studies.

Antitubercular Drug Discovery Programs Leveraging Imidazopyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold has demonstrated potent antitubercular activity in optimized analogs (MIC = 0.8 µg/mL) [2]. This ethyl 6-methyl derivative serves as a key intermediate for generating focused compound libraries to explore SAR around the C6 position and ester moiety.

Synthesis of Chemical Probes for Target Identification and Validation

The high purity (98%) and well-defined structure make this compound suitable for preparing biotinylated or fluorescent probes for pull-down assays or cellular imaging. The ethyl ester provides a handle for further conjugation without disrupting the core pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.